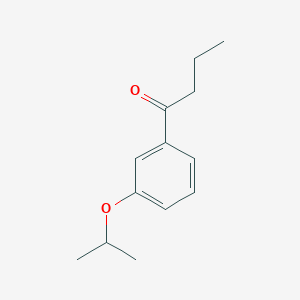
3'-iso-Propoxybutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-iso-Propoxybutyrophenone: is an organic compound with the molecular formula C13H18O2 . It is characterized by the presence of a butyrophenone core structure, which includes a ketone group flanked by a phenyl ring and a butyl chain. The compound also features an iso-propoxy group attached to the phenyl ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxybutyrophenone typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
-
Alkylation of Phenol:
Reactants: Phenol, iso-propyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Product: iso-Propoxyphenol.
-
Friedel-Crafts Acylation:
Reactants: iso-Propoxyphenol, butyryl chloride, and a Lewis acid catalyst such as aluminum chloride.
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: 3’-iso-Propoxybutyrophenone.
Industrial Production Methods: Industrial production of 3’-iso-Propoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-iso-Propoxybutyrophenone undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Carboxylic acids or ketones.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous solvents, room temperature.
Products: Alcohols or alkanes.
-
Substitution:
Reagents: Halogens or nucleophiles.
Conditions: Varies depending on the reagent.
Products: Halogenated or substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-iso-Propoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, 3’-iso-Propoxybutyrophenone is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its structural similarity to other butyrophenones suggests it may have pharmacological activity.
Industry: 3’-iso-Propoxybutyrophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 3’-iso-Propoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Butyrophenone: The parent compound, used as a reference for comparison.
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic drug.
Droperidol: Another butyrophenone derivative with similar pharmacological properties.
Comparison: 3’-iso-Propoxybutyrophenone is unique due to the presence of the iso-propoxy group, which imparts distinct chemical and physical properties. Compared to other butyrophenones, it may exhibit different reactivity and pharmacological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(3-propan-2-yloxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNBMWDDDMLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
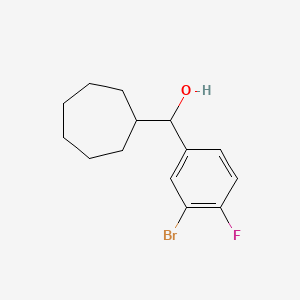
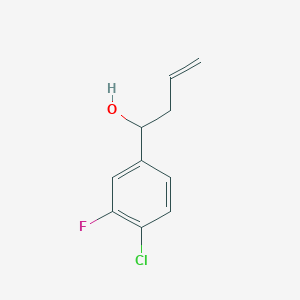
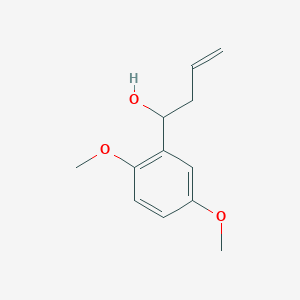
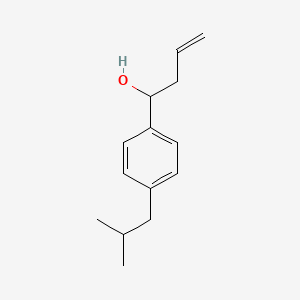
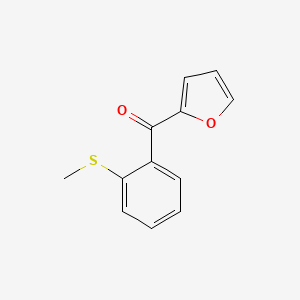
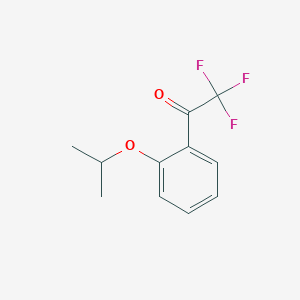
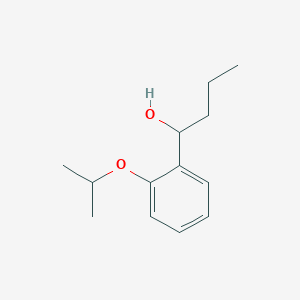
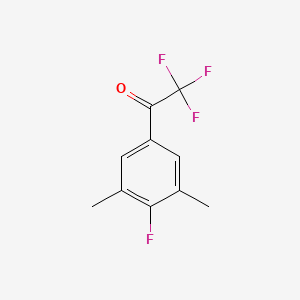
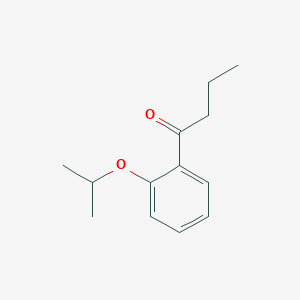
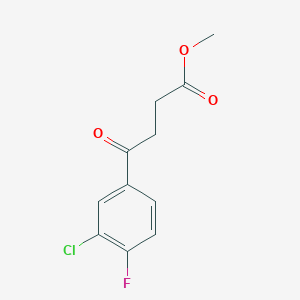
![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7941891.png)
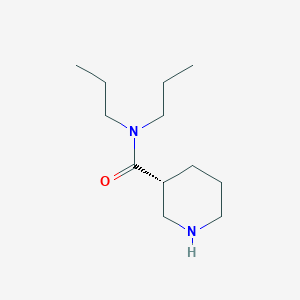
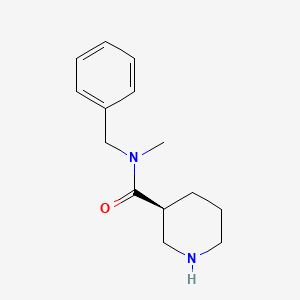
![Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941904.png)
